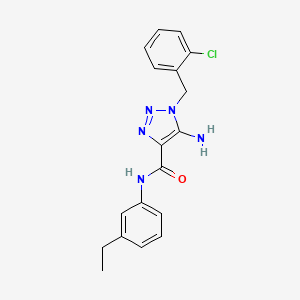

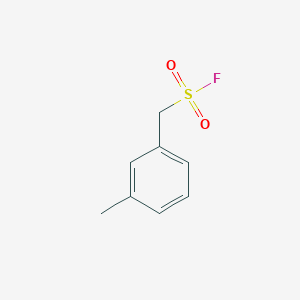

![molecular formula C18H23N5O B2546776 N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide CAS No. 1436339-04-6](/img/structure/B2546776.png)

N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide is a multifunctional molecule that is likely to possess a complex structure due to the presence of various substituents such as the cyano group, cyclopropyl group, and a benzimidazole moiety. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds, as described in the first paper, involves the reaction of a cyanoacetamide derivative with various reagents to produce a diverse set of products, including rings such as thiophene, thiazole, and pyrimidine . The synthetic procedures are noted for their simplicity, often involving one-pot reactions under mild conditions. This suggests that the synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide could also be achieved through similar methods, potentially involving a key cyanoacetamide precursor that undergoes regioselective attacks and cyclization with appropriate reagents.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The benzimidazole ring, a common feature in many biologically active molecules, could contribute to the compound's potential interactions with biological targets. The cyano and amino groups may also play a role in the molecule's reactivity and ability to form additional bonds or undergo further transformations .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the diverse reaction pathways described in the first paper, including dipolar cyclization and dinucleophilic-bielectrophilic attacks . These reactions are indicative of the potential chemical versatility of the compound, allowing for the formation of various heterocyclic structures. The presence of the cyano group, in particular, could make the compound amenable to nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide are not detailed in the provided papers, related compounds with cyanoacetamide moieties have been shown to possess significant antitumor activities . This suggests that the compound may also exhibit biological activity, which could be explored in further studies. The physical properties such as solubility, melting point, and stability would be influenced by the functional groups present and their interactions.

Wissenschaftliche Forschungsanwendungen

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives have been extensively reviewed for their toxicology and biological consequences of exposure. These chemicals have significant commercial importance and exhibit a range of biological responses that vary both qualitatively and quantitatively among different acetamide derivatives. The updated information adds considerably to our understanding of the biological effects of these compounds, including their environmental toxicology (Kennedy, 2001).

N-substituted Benzamides and Acetamides in Drug Research

The chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, have been detailed in a review. These compounds have appeared on the illicit drugs market and are noted for their significant impact on drug markets, prevalence, and harm. This review underscores the importance of international early warning systems in tracking emerging psychoactive substances and highlights the need for preemptive research on these compounds (Sharma et al., 2018).

Synthetic Procedures for Benzazoles of Biological Interest

Benzazoles and their derivatives, including compounds with guanidine moieties like 2-aminobenzimidazole, are of interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists have developed new procedures to access compounds with the guanidine moiety, which could alter the biological activity of these heterocycles. This review covers chemical aspects of these compounds as potential therapeutic agents and summarizes current knowledge on their pharmacological activities (Rosales-Hernández et al., 2022).

AMPA Receptor Agonists for Depression Treatment

Research on AMPA receptor agonists indicates their potential for treating depression, with studies showing that they exert antidepressant effects with a rapid onset time. This area of research promises a bright future for developing novel antidepressants, given the fast-acting and robust therapeutic effects of AMPA receptor agonists compared to conventional antidepressants (Yang et al., 2012).

Eigenschaften

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-18(12-19,13-8-9-13)21-17(24)11-22(2)10-16-20-14-6-4-5-7-15(14)23(16)3/h4-7,13H,8-11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCHINALKAIMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CN(C)CC2=NC3=CC=CC=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

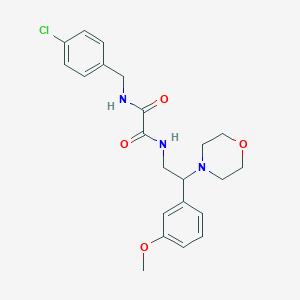

![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)

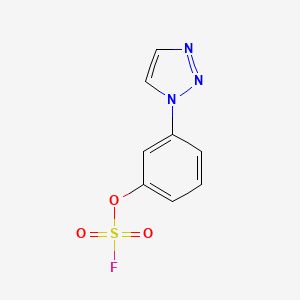

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)

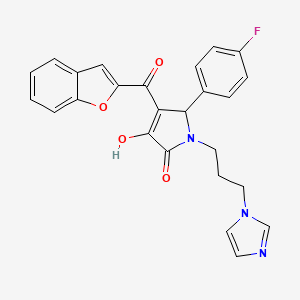

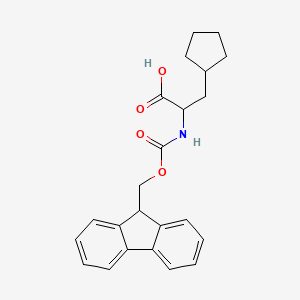

![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2546703.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)

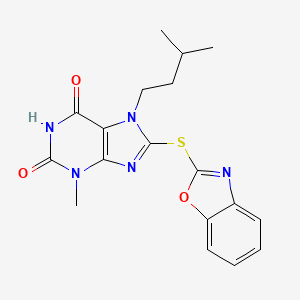

![Methyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2546711.png)

![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)